molecular formula C13H11FO2 B567734 2-(4-Fluoro-3-methoxyphenyl)phenol CAS No. 1261896-42-7

2-(4-Fluoro-3-methoxyphenyl)phenol

Cat. No.: B567734
CAS No.: 1261896-42-7
M. Wt: 218.227
InChI Key: CIBZHEMWHQUTKC-UHFFFAOYSA-N
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Description

2-(4-Fluoro-3-methoxyphenyl)phenol is an organic compound that belongs to the class of phenols It is characterized by the presence of a fluorine atom and a methoxy group attached to a phenyl ring, which is further connected to a hydroxyl group on another phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Fluoro-3-methoxyphenyl)phenol can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-used method for forming carbon-carbon bonds. This reaction typically involves the use of a boronic acid or ester and an aryl halide in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and can tolerate a variety of functional groups.

Another method involves the demethylation of 2-(4-Fluoro-3-methoxyphenyl)methoxybenzene using boron tribromide in dichloromethane (DCM) as a demethylation agent . This method is effective in converting the methoxy group to a hydroxyl group, resulting in the formation of this compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, availability of reagents, and desired purity of the final product. The Suzuki–Miyaura coupling reaction is particularly favored in industrial settings due to its efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(4-Fluoro-3-methoxyphenyl)phenol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.

    Reduction: The compound can be reduced to form a corresponding hydroquinone.

    Substitution: The fluorine atom and methoxy group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophilic aromatic substitution reactions often involve reagents like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: Formation of quinone derivatives.

    Reduction: Formation of hydroquinone derivatives.

    Substitution: Formation of various substituted phenols depending on the nucleophile used.

Scientific Research Applications

2-(4-Fluoro-3-methoxyphenyl)phenol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-Fluoro-3-methoxyphenyl)phenol involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their activity. The fluorine atom can enhance the compound’s lipophilicity, allowing it to interact more effectively with lipid membranes. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    2-(4-Fluorophenyl)phenol: Lacks the methoxy group, which may affect its reactivity and biological activity.

    2-(3-Methoxyphenyl)phenol: Lacks the fluorine atom, which may influence its lipophilicity and interaction with biological targets.

    4-Fluoro-3-methoxyphenol: Lacks the second phenyl ring, which may alter its overall structure and properties.

Uniqueness

2-(4-Fluoro-3-methoxyphenyl)phenol is unique due to the presence of both a fluorine atom and a methoxy group on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. The combination of these functional groups allows for a wide range of applications in various fields, making it a valuable compound for research and industrial purposes .

Properties

IUPAC Name

2-(4-fluoro-3-methoxyphenyl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11FO2/c1-16-13-8-9(6-7-11(13)14)10-4-2-3-5-12(10)15/h2-8,15H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIBZHEMWHQUTKC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C2=CC=CC=C2O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10683500
Record name 4'-Fluoro-3'-methoxy[1,1'-biphenyl]-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10683500
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261896-42-7
Record name 4'-Fluoro-3'-methoxy[1,1'-biphenyl]-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10683500
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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